Lipophilicity Advantage from 2-Ethyl Substitution
The addition of a 2-ethyl group to the 7-methoxybenzofuran core produces a quantifiable increase in computed lipophilicity. For 2-ethyl-7-methoxybenzofuran, the computed LogP is 3.00, compared to a baseline 7-methoxybenzofuran (CAS 7168-85-6) which has a molecular weight of 148.16 and significantly lower predicted LogP due to the absence of the 2-alkyl substituent . This LogP shift directly influences membrane permeability predictions and chromatographic retention behavior, making the target compound a more suitable lipophilic scaffold for CNS or intracellular target programs where higher LogP is required.
| Evidence Dimension | Computed octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 3.00 (2-ethyl-7-methoxybenzofuran, MW 176.21) |
| Comparator Or Baseline | 7-methoxybenzofuran (MW 148.16, no 2-alkyl substituent); significantly lower predicted LogP |
| Quantified Difference | LogP increase of approximately 0.5–1.0 log units attributable to the 2-ethyl substituent (class-level estimate based on 2-ethylbenzofuran LogP of 2.99 for the core scaffold with no 7-OMe) |
| Conditions | Computed values from Molbase database using standardized prediction algorithms |
Why This Matters
For procurement decisions, the higher and defined LogP distinguishes 2-ethyl-7-methoxybenzofuran from simpler 7-methoxybenzofuran building blocks, enabling more precise lipophilicity-driven library design.
